Cas no 1344110-31-1 (1-amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid)

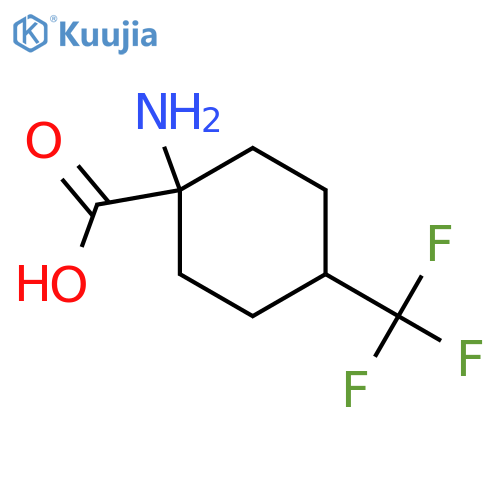

1344110-31-1 structure

商品名:1-amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid

CAS番号:1344110-31-1

MF:C8H12F3NO2

メガワット:211.181592941284

MDL:MFCD20410241

CID:5301854

PubChem ID:22561606

1-amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid

- AB92103

- 1932248-98-0

- 1344110-31-1

- (1s,4s)-rel-1-Amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid

- SCHEMBL5049246

- G74919

- AKOS014083873

- UHFDZVXSXVVKAI-UHFFFAOYSA-N

- 1-amino-4-(trifluoromethyl)cyclohexane-1-carboxylicacid

-

- MDL: MFCD20410241

- インチ: 1S/C8H12F3NO2/c9-8(10,11)5-1-3-7(12,4-2-5)6(13)14/h5H,1-4,12H2,(H,13,14)

- InChIKey: UHFDZVXSXVVKAI-UHFFFAOYSA-N

- ほほえんだ: C1(N)(C(O)=O)CCC(C(F)(F)F)CC1

計算された属性

- せいみつぶんしりょう: 211.08201311g/mol

- どういたいしつりょう: 211.08201311g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 231

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.3Ų

- 疎水性パラメータ計算基準値(XlogP): -0.7

1-amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL100352-1G |

1-amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid |

1344110-31-1 | 95% | 1g |

¥ 3,201.00 | 2023-04-06 | |

| Advanced ChemBlocks | P48702-1G |

1-amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid |

1344110-31-1 | 97% | 1G |

$750 | 2023-09-15 | |

| Advanced ChemBlocks | P48702-250MG |

1-amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid |

1344110-31-1 | 97% | 250MG |

$260 | 2023-09-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL100352-250mg |

1-amino-4-(trifluoromethyl)cyclohexanecarboxylic acid |

1344110-31-1 | 95% | 250mg |

¥1510.0 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL100352-1.0g |

1-amino-4-(trifluoromethyl)cyclohexanecarboxylic acid |

1344110-31-1 | 95% | 1.0g |

¥3143.0000 | 2024-07-28 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00808345-1g |

1-amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid |

1344110-31-1 | 98% | 1g |

¥4249.0 | 2023-04-10 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL100352-100.0mg |

1-amino-4-(trifluoromethyl)cyclohexanecarboxylic acid |

1344110-31-1 | 95% | 100.0mg |

¥1134.0000 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL100352-500MG |

1-amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid |

1344110-31-1 | 95% | 500MG |

¥ 2,560.00 | 2023-04-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL100352-100mg |

1-amino-4-(trifluoromethyl)cyclohexanecarboxylic acid |

1344110-31-1 | 95% | 100mg |

¥1134.0 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL100352-1g |

1-amino-4-(trifluoromethyl)cyclohexanecarboxylic acid |

1344110-31-1 | 95% | 1g |

¥3143.0 | 2024-04-24 |

1-amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid 関連文献

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

1344110-31-1 (1-amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid) 関連製品

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1344110-31-1)1-amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid

清らかである:99%

はかる:1g

価格 ($):477.0